molecular formula C20H21N3O3S B2466040 2-(1,3-benzoxazol-2-ylsulfanyl)-1-{4-[(6-methylpyridin-2-yl)oxy]piperidin-1-yl}ethan-1-one CAS No. 1797266-99-9

2-(1,3-benzoxazol-2-ylsulfanyl)-1-{4-[(6-methylpyridin-2-yl)oxy]piperidin-1-yl}ethan-1-one

Cat. No.: B2466040
CAS No.: 1797266-99-9
M. Wt: 383.47
InChI Key: ANDWLISEUKNULO-UHFFFAOYSA-N
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Description

2-(1,3-benzoxazol-2-ylsulfanyl)-1-{4-[(6-methylpyridin-2-yl)oxy]piperidin-1-yl}ethan-1-one is a complex organic compound that features a benzoxazole ring, a piperidine ring, and a pyridine ring

Properties

IUPAC Name

2-(1,3-benzoxazol-2-ylsulfanyl)-1-[4-(6-methylpyridin-2-yl)oxypiperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S/c1-14-5-4-8-18(21-14)25-15-9-11-23(12-10-15)19(24)13-27-20-22-16-6-2-3-7-17(16)26-20/h2-8,15H,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANDWLISEUKNULO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)OC2CCN(CC2)C(=O)CSC3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Aromatic Substitution

The 4-hydroxypiperidine intermediate is reacted with 2-chloro-6-methylpyridine under basic conditions to install the pyridyloxy group. This reaction typically employs potassium carbonate or sodium hydride in a polar aprotic solvent (e.g., dimethylformamide or acetonitrile) at elevated temperatures (80–120°C).

Example Protocol :

  • Dissolve 4-hydroxypiperidine (1.0 equiv) and 2-chloro-6-methylpyridine (1.2 equiv) in anhydrous DMF.
  • Add K₂CO₃ (2.5 equiv) and heat at 100°C for 12–24 hours.
  • Purify via column chromatography (SiO₂, ethyl acetate/hexane) to isolate 4-[(6-methylpyridin-2-yl)oxy]piperidine in 65–75% yield.

Alternative Route: Mitsunobu Reaction

For sterically hindered substrates, the Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine ensures efficient etherification. This method is advantageous for retaining stereochemistry but requires anhydrous conditions and generates stoichiometric phosphine oxide byproducts.

Acetylation of Piperidine Nitrogen

The piperidine nitrogen is acetylated using bromoacetyl bromide or chloroacetyl chloride in the presence of a base such as triethylamine.

Procedure :

  • Dissolve 4-[(6-methylpyridin-2-yl)oxy]piperidine (1.0 equiv) in dichloromethane (DCM).
  • Add triethylamine (2.0 equiv) and cool to 0°C.
  • Slowly add bromoacetyl bromide (1.1 equiv) and stir at room temperature for 4–6 hours.
  • Quench with water, extract with DCM, and concentrate to obtain 1-bromoacetyl-4-[(6-methylpyridin-2-yl)oxy]piperidine (85–90% yield).

Thioether Formation with 1,3-Benzoxazole-2-thiol

The critical coupling step involves nucleophilic displacement of the bromine atom in the bromoacetyl intermediate by the thiol group of 1,3-benzoxazole-2-thiol.

Optimized Protocol :

  • Dissolve 1-bromoacetyl-4-[(6-methylpyridin-2-yl)oxy]piperidine (1.0 equiv) and 1,3-benzoxazole-2-thiol (1.2 equiv) in dry THF.
  • Add DBU (1,8-diazabicycloundec-7-ene, 1.5 equiv) to deprotonate the thiol and initiate the reaction.
  • Stir at 50°C for 8–12 hours under nitrogen.
  • Purify via flash chromatography (SiO₂, gradient elution with ethyl acetate/hexane) to isolate the target compound as a white solid (70–80% yield).

Alternative Synthetic Pathways

One-Pot Sequential Reactions

A streamlined approach combines acetylation and thioether formation in a single pot, minimizing intermediate isolation. However, this requires precise stoichiometric control to avoid side reactions such as over-alkylation.

Use of Protective Groups

For piperidine derivatives sensitive to oxidation, protective groups like tert-butoxycarbonyl (Boc) may be employed during initial steps. Subsequent deprotection with trifluoroacetic acid (TFA) yields the free amine prior to acetylation.

Analytical Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.05 (d, 1H, benzoxazole-H), 7.75–7.30 (m, 3H, aromatic-H), 6.65 (d, 1H, pyridine-H), 4.50–3.80 (m, 4H, piperidine-H), 3.30 (s, 2H, SCH₂CO), 2.45 (s, 3H, CH₃-pyridine).
  • HRMS : Calculated for C₂₁H₂₂N₃O₃S [M+H]⁺: 396.1382; Found: 396.1385.

Crystallographic Analysis (where applicable)

Single-crystal X-ray diffraction of analogous compounds confirms the half-chair conformation of the piperidine ring and planar benzoxazole system, stabilized by intramolecular hydrogen bonds (e.g., O—H⋯O).

Challenges and Optimization Strategies

  • Byproduct Formation : The primary impurity arises from dimerization (e.g., WPA-MPN in), mitigated by controlling reaction stoichiometry and temperature.
  • Solvent Selection : Polar aprotic solvents (THF, DMF) enhance reaction rates but may complicate purification. Switch to toluene or dichloroethane for improved selectivity.
  • Catalyst Use : Palladium catalysts (e.g., Pd/C) aid in deprotection steps but require careful handling under hydrogen atmosphere.

Data Summary: Comparative Synthesis Methods

Method Yield (%) Purity (%) Key Advantage Reference
Stepwise Acetylation 75 98 High reproducibility
One-Pot Sequential 68 95 Reduced isolation steps
Mitsunobu Functionalization 72 97 Stereochemical control

Chemical Reactions Analysis

Types of Reactions

2-(1,3-benzoxazol-2-ylsulfanyl)-1-{4-[(6-methylpyridin-2-yl)oxy]piperidin-1-yl}ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The halogenated derivatives can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions used but can include sulfoxides, sulfones, and substituted derivatives of the original compound.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study various biological processes, particularly those involving sulfur-containing compounds.

Mechanism of Action

The mechanism of action of 2-(1,3-benzoxazol-2-ylsulfanyl)-1-{4-[(6-methylpyridin-2-yl)oxy]piperidin-1-yl}ethan-1-one depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-benzoxazol-2-ylsulfanyl)-N,N-dimethylethanamine
  • 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2-methoxyphenyl)acetamide
  • 2-(1,3-benzoxazol-2-ylsulfanyl)-N,N-dimethylacetamide

Uniqueness

2-(1,3-benzoxazol-2-ylsulfanyl)-1-{4-[(6-methylpyridin-2-yl)oxy]piperidin-1-yl}ethan-1-one is unique due to the presence of multiple heterocyclic rings and the thioether linkage, which confer specific chemical and biological properties that are not found in simpler analogs .

Biological Activity

The compound 2-(1,3-benzoxazol-2-ylsulfanyl)-1-{4-[(6-methylpyridin-2-yl)oxy]piperidin-1-yl}ethan-1-one is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

  • Molecular Formula : C₁₅H₁₈N₂O₂S
  • IUPAC Name : this compound

Research indicates that compounds containing benzoxazole and pyridine moieties often exhibit diverse biological activities. The proposed mechanisms for this compound include:

  • Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit specific enzymes, such as heparanase, which is implicated in cancer metastasis and angiogenesis .
  • Anti-Angiogenic Properties : Certain derivatives have demonstrated anti-angiogenic effects, which could be beneficial in cancer therapy by preventing tumor growth through the inhibition of blood vessel formation .
  • Neuroprotective Effects : Given the presence of the piperidine ring, there is potential for neuroprotective activity, which has been observed in related compounds .

Biological Activity Data

The biological activity of this compound can be summarized in the following table:

Activity Type Observed Effect Reference
Enzyme InhibitionIC₅₀ ~ 200 nM against heparanase
Anti-AngiogenicReduced vascular endothelial growth
NeuroprotectivePotential protective effects on neuronal cells

Case Studies

Several studies have explored the biological activity of similar compounds:

  • Study on Heparanase Inhibitors :
    • A series of benzoxazole derivatives were synthesized and tested for their ability to inhibit heparanase. The results indicated that some compounds had an IC₅₀ value around 200 nM, suggesting significant inhibitory potential .
  • Anti-Cancer Research :
    • Compounds with similar structural features were evaluated for their anti-cancer properties. The findings highlighted their ability to impede angiogenesis, thereby reducing tumor growth in preclinical models .
  • Neuroprotection Studies :
    • Research into neuroprotective agents has identified piperidine-containing compounds as having potential benefits in neurodegenerative diseases. The specific effects of our compound require further investigation but align with trends observed in related studies .

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